4-(1H-IMIDAZOL-4-YL)BENZENE-1,2-DIOL
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Overview
Description
4-(1H-IMIDAZOL-4-YL)BENZENE-1,2-DIOL is a compound that features both an imidazole ring and a benzene ring with two hydroxyl groups. This compound is of significant interest due to its unique structural properties, which allow it to participate in various chemical reactions and applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-IMIDAZOL-4-YL)BENZENE-1,2-DIOL typically involves the formation of the imidazole ring followed by its attachment to the benzene ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound often involve the use of polyphosphoric acid (PPA) as a cyclodehydrating agent. The reaction between o-phenylenediamine and aromatic carboxylic acids in the presence of PPA at elevated temperatures results in the formation of the desired product . Microwave-assisted synthesis is also employed to enhance the yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-(1H-IMIDAZOL-4-YL)BENZENE-1,2-DIOL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups results in quinones, while substitution reactions can introduce various functional groups onto the benzene or imidazole rings.
Scientific Research Applications
4-(1H-IMIDAZOL-4-YL)BENZENE-1,2-DIOL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its structural properties allow it to be used in the development of pharmaceuticals, particularly those targeting enzymes and receptors.
Industry: The compound is used in the production of dyes, catalysts, and other functional materials
Mechanism of Action
The mechanism of action of 4-(1H-IMIDAZOL-4-YL)BENZENE-1,2-DIOL involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. The hydroxyl groups on the benzene ring can form hydrogen bonds with biological molecules, influencing enzyme activity and protein function.
Comparison with Similar Compounds
Similar Compounds
1,4-di(1H-imidazol-4-yl)benzene: Similar structure but lacks hydroxyl groups.
1,4-BIS(1H-BENZO[D]IMIDAZOL-2-YL)BENZENE: Contains benzimidazole rings instead of imidazole rings.
Uniqueness
4-(1H-IMIDAZOL-4-YL)BENZENE-1,2-DIOL is unique due to the presence of both hydroxyl groups and an imidazole ring, which allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds .
Properties
IUPAC Name |
4-(1H-imidazol-5-yl)benzene-1,2-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-8-2-1-6(3-9(8)13)7-4-10-5-11-7/h1-5,12-13H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNLXBDMPZINHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=CN2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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